

# terpin hydrate CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Terpin*

Cat. No.: B3430122

[Get Quote](#)

An In-depth Technical Guide to **Terpin** Hydrate: From Molecular Identity to Pharmaceutical Application

## Executive Summary

**Terpin** hydrate (CAS No: 2451-01-6) is a terpene derivative historically valued in the pharmaceutical industry for its potent expectorant properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental chemical properties, synthesis methodologies, analytical quality control procedures, and pharmaceutical applications. Derived from natural sources like turpentine oil, **terpin** hydrate's mechanism involves direct action on bronchial secretory cells, facilitating mucus clearance.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) While its use in over-the-counter medications has declined in some regions, it remains a relevant compound in prescription and compounded formulations.[\[3\]](#)[\[6\]](#) This document synthesizes critical data on its molecular structure, synthesis from  $\alpha$ -pinene, validated analytical techniques such as gas chromatography, and essential safety and handling protocols to support its continued study and application.

## Introduction

**Terpin** hydrate, chemically known as p-Menthane-1,8-diol monohydrate, has been a staple in respiratory medicine for over a century.[\[7\]](#) It is an expectorant, a class of drugs designed to liquefy and loosen mucus in the airways, thereby easing congestion and improving respiratory comfort in patients with conditions like acute and chronic bronchitis.[\[1\]](#)[\[2\]](#)[\[8\]](#) The compound is

derived from the acid-catalyzed hydration of terpenes, such as  $\alpha$ -pinene, which are abundant in natural sources like oil of turpentine, eucalyptus, thyme, and oregano.[2][4][5][6]

Historically, **terpin** hydrate was widely available, often formulated in elixirs with antitussives like codeine to provide synergistic relief from cough and congestion.[3] However, its regulatory status has evolved; in the 1990s, the U.S. Food and Drug Administration (FDA) re-evaluated its efficacy and safety, leading to its removal from many commercial medications.[3][6] Despite this, it remains available through compounding pharmacies by prescription, underscoring its continued relevance in specific therapeutic contexts. This guide aims to provide the core technical knowledge required for its synthesis, analysis, and formulation in a modern research and development setting.

## Chemical and Physical Properties

A precise understanding of a compound's identity and physicochemical properties is foundational to its application in research and drug development.

## Chemical Identification

**Terpin** hydrate is recognized by several identifiers across chemical databases and regulatory monographs. Its definitive CAS Registry Number is 2451-01-6.[4][9][10]

## Molecular and Structural Information

The compound is the monohydrate of cis-p-menthane-1,8-diol.[4] The presence of this water molecule is critical to its crystalline structure and is accounted for in its molecular formula and weight.

- Molecular Formula:  $C_{10}H_{20}O_2 \cdot H_2O$  or  $C_{10}H_{22}O_3$ [4][10][11][12]
- Molecular Weight: 190.28 g/mol [9][12]
- [Click to download full resolution via product page](#)

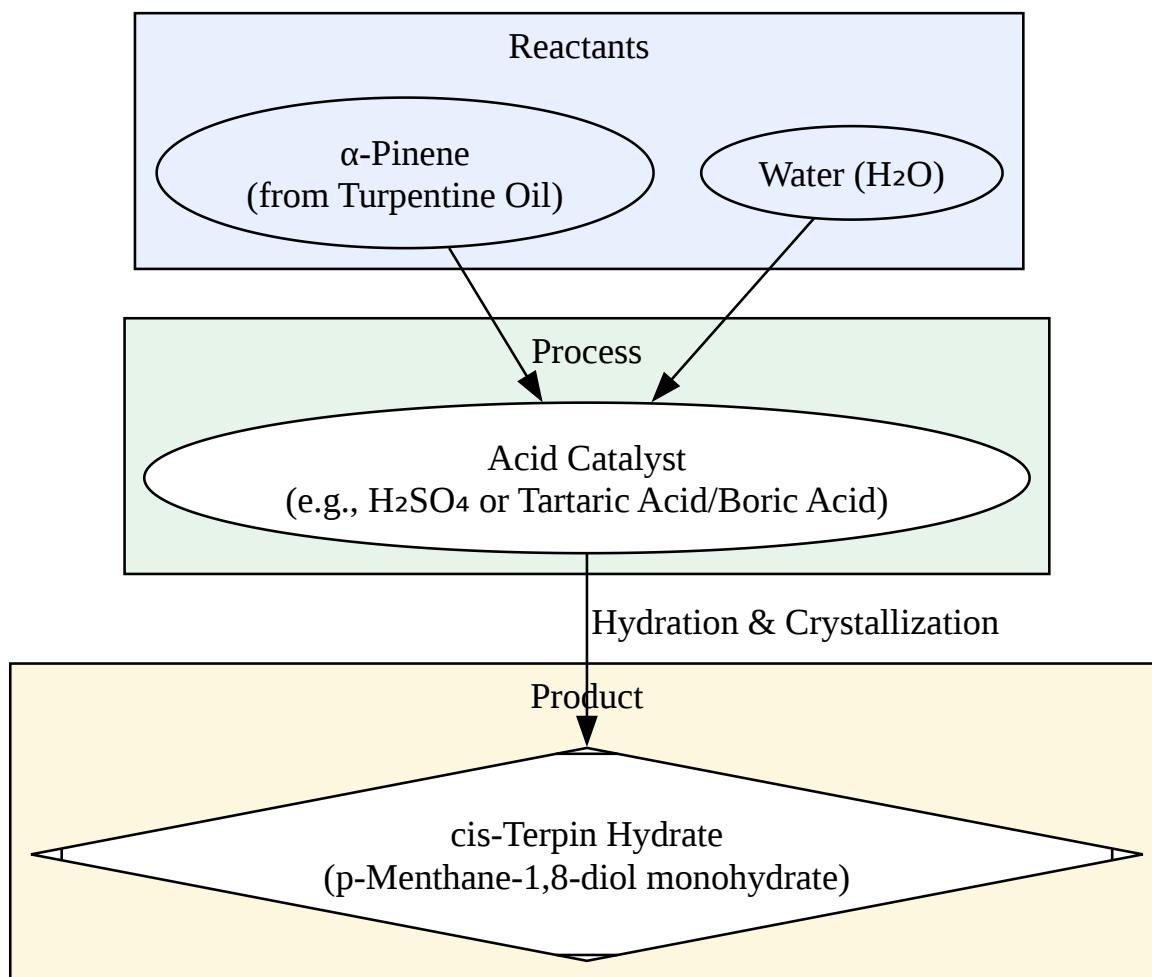
```
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5
  [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1
  [label="OH"]; O2 [label="OH"]; H2O [label="· H2O", fontcolor="#4285F4"];
```

```
// Define positions for a clear 2D structure of the cyclohexane ring C1 [pos="0,1.5!"]; C2  
[pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6  
[pos="0,0!"]; // Center of the ring  
  
// Define positions for substituents C7 [pos="0,3!"]; // Methyl group on C1 O1  
[pos="2.6,-0.75!"]; // OH on C1 (attached to C5 for drawing) C8 [pos="1.6,-3.75!"]; //  
Isopropyl group base on C4 C9 [pos="3.1,-3.75!"]; // Methyl on C8 C10 [pos="0.8,-5.25!"]; //  
Methyl on C8 O2 [pos="1.6,-2.25!"]; // OH on C8 (attached to C4 for drawing) H2O  
[pos="4.5,0!"];  
  
// Draw bonds C6 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C7; C5 -- O1;  
C4 -- O2; C4 -- C8; C8 -- C9; C8 -- C10; }
```

Caption: Chemical structure of p-Mentane-1,8-diol monohydrate.

## Physicochemical Properties

The physical properties of **terpin** hydrate dictate its handling, formulation, and storage requirements. It typically presents as a colorless or white crystalline solid.[\[4\]](#)[\[12\]](#)


| Property          | Value                                                                 | Source(s)                                                    |
|-------------------|-----------------------------------------------------------------------|--------------------------------------------------------------|
| CAS Number        | 2451-01-6                                                             | <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| IUPAC Name        | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate              | <a href="#">[4]</a> <a href="#">[12]</a>                     |
| Synonyms          | cis-Terpin monohydrate, p-Mentane-1,8-diol monohydrate                | <a href="#">[4]</a> <a href="#">[7]</a>                      |
| Appearance        | White or almost white, crystalline powder                             | <a href="#">[4]</a> <a href="#">[12]</a>                     |
| Molecular Formula | C <sub>10</sub> H <sub>20</sub> O <sub>2</sub> ·H <sub>2</sub> O      | <a href="#">[4]</a> <a href="#">[10]</a>                     |
| Molecular Weight  | 190.28 g/mol                                                          | <a href="#">[9]</a>                                          |
| Melting Point     | ~102°C                                                                | <a href="#">[11]</a>                                         |
| Solubility        | Soluble in alcohol; slightly soluble in water, chloroform, and ether. | <a href="#">[5]</a> <a href="#">[13]</a>                     |
| Water Content     | 9.0% to 10.0%                                                         | <a href="#">[7]</a>                                          |

## Synthesis and Manufacturing

The primary industrial route to **terpin** hydrate is the acid-catalyzed hydration of  $\alpha$ -pinene, a major constituent of turpentine oil.[\[14\]](#)[\[15\]](#) The reaction involves the formation of a carbocation intermediate which is then attacked by water.

## Reaction Principle

The synthesis is a classic example of acid-catalyzed hydration of an alkene. Traditionally, strong mineral acids like sulfuric acid were used.[\[15\]](#) However, these processes require careful temperature control to prevent exothermic reactions and the formation of byproducts.[\[14\]](#) Modern approaches have explored milder catalysts, such as composite systems of  $\alpha$ -hydroxycarboxylic acids and boric acid, which offer better control and efficiency.[\[14\]](#)



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **terpin** hydrate.

## Laboratory-Scale Synthesis Protocol

This protocol is adapted from methodologies employing modern composite acid catalysts.[\[14\]](#)

Materials:

- $\alpha$ -pinene (50 g)
- Deionized water (70 g)
- Tartaric acid (35 g)

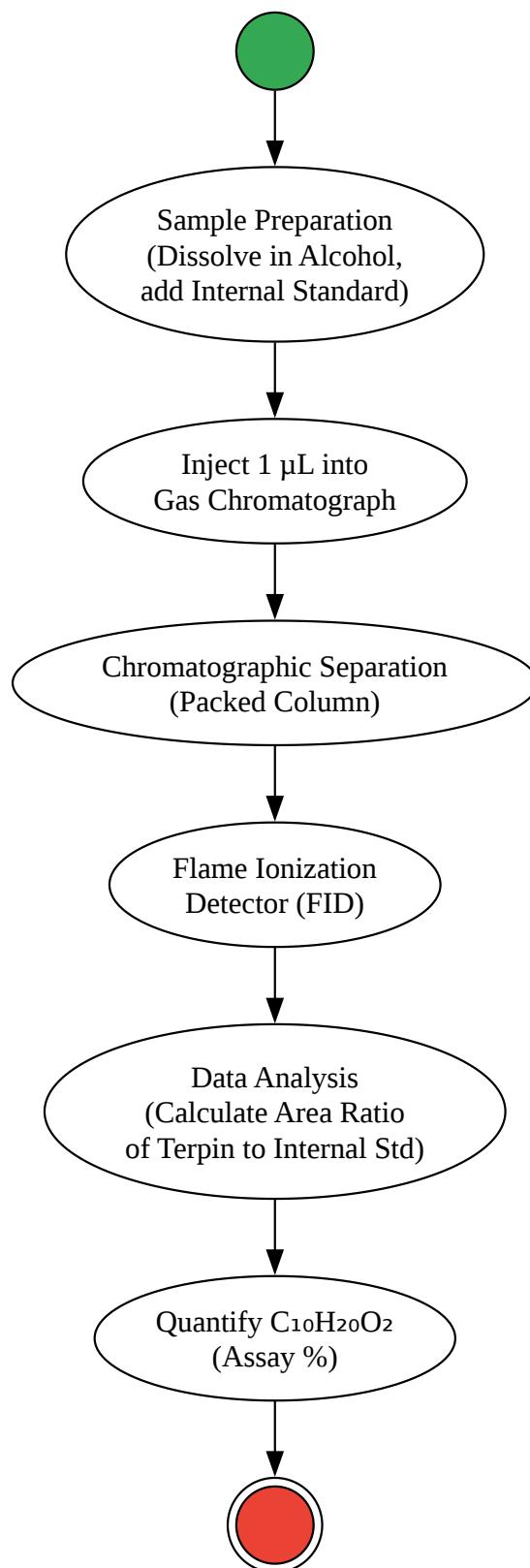
- Boric acid (28 g)
- 2M Sodium Hydroxide (NaOH) solution
- Reaction flask with magnetic or overhead stirrer

#### Procedure:

- Combine  $\alpha$ -pinene, water, tartaric acid, and boric acid in the reaction flask.
- Stir the mixture vigorously (e.g., 500 rpm) at ambient temperature (20–25°C).
- Maintain the reaction for approximately 50 hours. The reaction is significantly less exothermic than traditional sulfuric acid methods, simplifying temperature control.[14]
- After the reaction period, cease stirring and allow the product to crystallize at room temperature.
- Collect the crude crystals by vacuum filtration.
- Neutralize the collected crystals by washing with a 2M NaOH solution until the filtrate is neutral. This step is crucial to remove residual acid catalysts.
- Wash the neutralized crystals with cold deionized water to remove any remaining salts.
- Dry the purified crystals to obtain the final **terpin** hydrate product.

## Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of **terpin** hydrate, as outlined in pharmacopeial monographs like the USP.[7]


## Identification

- Infrared (IR) Spectroscopy: An IR spectrum of the sample, after drying over a suitable desiccant, should be concordant with the spectrum of a USP **Terpin** Hydrate Reference Standard.[7]

- Chemical Test: A simple qualitative test involves adding a few drops of sulfuric acid to a hot solution of **terpin** hydrate. The development of turbidity and a strong aromatic odor provides a positive indication.[7]

## Assay and Purity Determination by Gas Chromatography (GC)

Gas chromatography is the standard method for quantifying **terpin** hydrate.[7][16][17] The method separates **terpin** from an internal standard and other potential impurities.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the assay of **terpin** hydrate by GC.

Detailed GC Protocol (Based on USP Monograph):[\[7\]](#)

- Internal Standard Solution: Prepare a solution of biphenyl in chloroform at a concentration of approximately 20 mg/mL.
- Standard Preparation: Accurately weigh about 170 mg of USP **Terpin** Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.0 mL of the Internal Standard Solution, and dilute to volume with chloroform.
- Assay Preparation: Prepare the sample solution identically to the Standard Preparation, using about 170 mg of the **terpin** hydrate sample.
- Chromatographic System:

| Parameter    | Specification                                                |
|--------------|--------------------------------------------------------------|
| Detector     | <b>Flame Ionization Detector (FID)</b>                       |
| Column       | 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A |
| Temperatures | Injection Port: 260°C, Detector: 260°C, Column: 120°C        |
| Carrier Gas  | Nitrogen                                                     |

| Flow Rate | Adjusted to achieve retention times of ~7 min for **terpin** and ~11 min for biphenyl |

- System Suitability: The resolution (R) between the **terpin** and biphenyl peaks must be not less than 2.0. The relative standard deviation (RSD) for replicate injections should not exceed 2.0%.
- Procedure: Inject equal volumes (approx. 1  $\mu$ L) of the Standard and Assay preparations into the chromatograph. Record the peak areas and calculate the ratio of the **terpin** peak area to the internal standard peak area for both solutions. The quantity of  $C_{10}H_{20}O_2$  is then calculated against the standard.

# Applications in Pharmaceutical Development

## Mechanism of Action

**Terpin** hydrate functions as an expectorant by directly stimulating the secretory cells of the lower respiratory tract.<sup>[2][3]</sup> This action increases the volume and reduces the viscosity of bronchial secretions, facilitating their removal through ciliary action and coughing (expectoration).<sup>[1][2]</sup> It may also exert a mild antiseptic effect within the pulmonary system.<sup>[2][3]</sup>

## Formulation and Use

**Terpin** hydrate is primarily formulated into oral solutions, syrups, and elixirs for the management of cough and congestion.<sup>[1][18]</sup> It is effective in conditions characterized by thick, tenacious mucus, such as:

- Acute and Chronic Bronchitis<sup>[2][3]</sup>
- Pneumonia<sup>[2][3]</sup>
- Chronic Obstructive Pulmonary Disease (COPD)<sup>[2][3]</sup>

Due to its solubility characteristics, alcohol is often used as a co-solvent in its liquid formulations.<sup>[3]</sup>

## Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of **terpin** hydrate and ensuring laboratory safety.<sup>[19]</sup>

| Aspect                              | Guideline                                                                                                                           | Source(s)                                                      |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat. Use appropriate exhaust ventilation where dust is formed.            | <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a> |
| Handling                            | Avoid contact with skin and eyes. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.  | <a href="#">[13]</a> <a href="#">[20]</a> <a href="#">[22]</a> |
| Storage                             | Store in tight, well-closed containers in a dry, cool, and well-ventilated area. Recommended storage temperature is between 2-30°C. | <a href="#">[20]</a> <a href="#">[21]</a>                      |
| Incompatibilities                   | Strong oxidizing agents, strong mineral acids.                                                                                      | <a href="#">[13]</a> <a href="#">[19]</a>                      |
| First Aid (Inhalation)              | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.                                     | <a href="#">[20]</a> <a href="#">[21]</a>                      |
| First Aid (Skin/Eye Contact)        | Wash off with soap and plenty of water. For eyes, rinse thoroughly with water for at least 15 minutes and consult a physician.      | <a href="#">[20]</a> <a href="#">[21]</a>                      |

## Conclusion

**Terpin** hydrate remains a compound of significant interest for its well-established expectorant properties. This guide has detailed its core identity, defined by CAS number 2451-01-6 and

molecular formula  $C_{10}H_{20}O_2 \cdot H_2O$ , and provided a framework for its synthesis, analysis, and application. For researchers and developers, a thorough understanding of its physicochemical properties, validated analytical methods like gas chromatography, and appropriate safety protocols is paramount. While its widespread commercial use has changed, its role in specialized and compounded medicines continues, justifying its place in the modern pharmaceutical lexicon.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Terpin Hydrate | API Products | Cambrex [cambrex.com]
- 2. Terpin Hydrate - Pharmaceutical Grade Expectorant | Effective Mucolytic Agent for Acute and Chronic Respiratory Conditions - Pharmaceutical Grade Expectorant | Effective Mucolytic Agent For Acute And Chronic Respiratory Conditions at Best Price in Bareilly | Prem Prakash Gupta & Brothers Private Limited [tradeindia.com]
- 3. Terpin - Wikipedia [en.wikipedia.org]
- 4. CAS 2451-01-6: Terpin hydrate | CymitQuimica [cymitquimica.com]
- 5. What is Terpin Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]
- 6. Terpin hydrate | TargetMol [targetmol.com]
- 7. Terpin Hydrate [drugfuture.com]
- 8. Terpin Hydrate, USP Grade, Bulk Manufacturer - AOS Products [aosproduct.com]
- 9. medkoo.com [medkoo.com]
- 10. store.usp.org [store.usp.org]
- 11. Terpin Hydrate BP EP USP CAS 2451-01-6 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 12. Terpin Hydrate - Northern Synthesis [northernsynthesis.eu]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]

- 15. pjsir.org [pjsir.org]
- 16. Determination of terpin hydrate in elixirs containing codeine or dextromethorphan hydrobromide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of terpin hydrate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmaceutical Terpin Hydrate Expectorant Cough Suppressant High Purity Manufacturer, Supplier, Wholesaler and Exporter in Ghaziabad+Dadri, India | Pepagora [pepagora.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. angenechemical.com [angenechemical.com]
- 21. indenta.com [indenta.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [terpin hydrate CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430122#terpin-hydrate-cas-number-and-molecular-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)